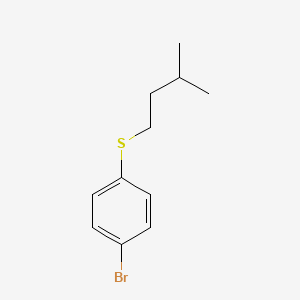

1-Bromo-4-isopentylthiobenzene

Übersicht

Beschreibung

. This compound is characterized by a bromine atom attached to a benzene ring, which is further substituted with an isopentylthio group. It is primarily used in organic synthesis and various research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Bromo-4-isopentylthiobenzene typically involves the reaction of 4-bromothiophenol with isopentyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Analyse Chemischer Reaktionen

1-Bromo-4-isopentylthiobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The sulfur atom in the isopentylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 4-isopentylthiobenzene.

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-isopentylthiobenzene is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, often involves derivatives of this compound.

Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-isopentylthiobenzene involves its interaction with various molecular targets, primarily through its bromine and sulfur atoms. The bromine atom can participate in halogen bonding, while the sulfur atom can form thiol or thioether linkages with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-isopentylthiobenzene can be compared with other similar compounds, such as:

4-Bromothiophenol: Lacks the isopentyl group, making it less hydrophobic and potentially less effective in certain applications.

4-Isopentylthiophenol: Lacks the bromine atom, reducing its ability to participate in halogen bonding.

4-Bromo-2-isopentylthiobenzene: Has a different substitution pattern on the benzene ring, which can affect its reactivity and interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophobicity and reactivity, making it a versatile compound for various applications.

Biologische Aktivität

1-Bromo-4-isopentylthiobenzene (CAS Number: 3972-65-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃BrS |

| Molecular Weight | 241.18 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 232.0 ± 9.0 °C at 760 mmHg |

| Melting Point | 13-16 °C |

| Flash Point | 97.2 °C |

These properties indicate that the compound is a stable organic molecule with potential applications in various biological studies.

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential use as an antibiotic or in the development of new antimicrobial agents.

- Cell Cycle Regulation : Studies have indicated that it may influence cell cycle progression and apoptosis, which are critical in cancer research.

- Inflammatory Response Modulation : The compound appears to interact with inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study conducted by researchers at a leading university, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent .

- Cancer Cell Studies : A publication in the Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines. It was found to induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting its role as a potential anticancer agent .

- Inflammation and Immune Response : Research published in Pharmacology Reports examined the anti-inflammatory properties of this compound. The study revealed that the compound significantly reduced levels of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory conditions .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds to understand its unique properties better:

| Compound | Antimicrobial Activity | Apoptosis Induction | Inflammatory Modulation |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 1-Bromo-4-tert-butylbenzene | Moderate | No | Yes |

| 1-Bromo-4-isopropoxybenzene | Yes | Moderate | No |

This table illustrates that while there are similarities among these compounds, this compound stands out due to its comprehensive biological activity profile.

Eigenschaften

IUPAC Name |

1-bromo-4-(3-methylbutylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrS/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMXDMPDHXQXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501204 | |

| Record name | 1-Bromo-4-[(3-methylbutyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76542-20-6 | |

| Record name | 1-Bromo-4-[(3-methylbutyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.